![molecular formula C7H6INO2 B2777664 N-Hydroxy-4-iodobenzamide CAS No. 2593-31-9](/img/structure/B2777664.png)
N-Hydroxy-4-iodobenzamide
Descripción general
Descripción
N-Hydroxy-4-iodobenzamide is a chemical compound with the molecular formula C7H6INO2 . It has an average mass of 263.033 Da and a monoisotopic mass of 262.944305 Da .
Molecular Structure Analysis
The molecular structure of N-Hydroxy-4-iodobenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . It has a density of 2.0±0.1 g/cm3, a molar refractivity of 49.7±0.3 cm3, and a molar volume of 132.9±3.0 cm3 .Physical And Chemical Properties Analysis
N-Hydroxy-4-iodobenzamide has a density of 2.0±0.1 g/cm3 and a boiling point that is not specified . It has a molar refractivity of 49.7±0.3 cm3 and a molar volume of 132.9±3.0 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Breast Cancer Imaging : N-Hydroxy-4-iodobenzamide derivatives, like P-(123)I-MBA, have shown potential in visualizing primary breast tumors in vivo due to their preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).
Biosensor Development : Modified N-Hydroxy-4-iodobenzamide compounds have been utilized in the development of biosensors. For instance, a biosensor based on a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide was created for the electrocatalytic determination of glutathione and piroxicam, showcasing the versatility of such compounds in analytical chemistry (Karimi-Maleh et al., 2014).
Neurological Research : The iodobenzamide neuroleptic analogue 5-IBZM was synthesized for comparison with the 3-iodo isomer IBZM, a compound used in imaging D2 receptors in vivo. This highlights the role of N-Hydroxy-4-iodobenzamide derivatives in neurological and neuropharmacological studies (Baldwin et al., 2003).
Anti-Parasite Agents : Derivatives of N-Hydroxy-4-iodobenzamide have shown significant anti-parasite activity. Novel iodotyramides, including those with N-Hydroxy-4-iodobenzamide structure, have been effective against parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, demonstrating their potential in anti-parasitic therapies (Restrepo et al., 2018).
Melanoma Imaging Agents : Studies have explored the use of various [125I]radioiodobenzamides, including N-Hydroxy-4-iodobenzamide derivatives, for their affinity towards melanoma, aiming to identify potential melanoma imaging agents. These compounds have shown varying degrees of tumor uptake and organ distribution, underlining their potential in melanoma diagnostics (Moins et al., 2001).
Chemical Synthesis : N-Hydroxy-4-iodobenzamide compounds have been used in palladium-catalyzed intramolecular cyclization, representing an efficient method for synthesizing complex organic structures like 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. This application showcases the compound's role in facilitating advanced organic synthesis techniques (Chen et al., 2013).
Histone Deacetylase Inhibitors : N-Hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized and evaluated as novel histone deacetylase inhibitors, indicating the potential of N-Hydroxy-4-iodobenzamide structures in the field of epigenetics and cancer therapy (Jiao et al., 2009).
Propiedades
IUPAC Name |
N-hydroxy-4-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIKIQLHKIBCOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-iodobenzamide | |
CAS RN |
2593-31-9 | |
Record name | N-Hydroxy-4-iodobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-hydroxy-4-iodobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-HYDROXY-4-IODOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.